

# Volazocine: A Technical Guide for the Research Professional

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## Compound of Interest

Compound Name: Volazocine

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An In-depth Whitepaper on a Benzomorphan Opioid Analgesic

## Introduction

**Volazocine** is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.<sup>[1][2]</sup> It is chemically identified as 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine.<sup>[2][3]</sup> Despite its synthesis and initial investigation as a potential analgesic, **volazocine** was never commercially marketed.<sup>[3]</sup> As a research chemical, it serves as an interesting scaffold for the development of novel opioid receptor modulators and as a tool for studying the structure-activity relationships (SAR) within the benzomorphan series.

This technical guide provides a comprehensive overview of **volazocine**, including its chemical properties, synthesis, and known pharmacological data. Due to the limited publicly available in vitro data for **volazocine**, this guide also presents detailed, standardized experimental protocols for its full pharmacological characterization, enabling researchers to conduct their own evaluations.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **volazocine** is presented in Table 1.

Property	Value	Source
IUPAC Name	3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine	[3]
Synonyms	WIN 23,200	[2]
CAS Number	15686-68-7	[3][4]
Molecular Formula	C <sub>18</sub> H <sub>25</sub> N	[3][4]
Molecular Weight	255.40 g/mol	[4]
Appearance	Not specified	
Boiling Point	348°C at 760 mmHg	[2]
Flash Point	148.6°C	[2]

## Synthesis

The synthesis of **volazocine** was first reported by N. F. Albertson in U.S. Patent 3,382,249 (1968).<sup>[3]</sup> The following is a generalized representation of the synthetic pathway typically employed for benzomorphan derivatives, which would be applicable to **volazocine**.

## General Synthetic Workflow

The synthesis of benzomorphan scaffolds like **volazocine** generally involves a multi-step process starting from readily available precursors. The key steps often include the formation of a tetralone intermediate, followed by a series of reactions to construct the characteristic bridged ring system.



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A generalized workflow for the synthesis of **volazocine**.

## Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, detailed procedure for the synthesis of **volazocine** based on established methods for related benzomorphan compounds.

### Step 1: Synthesis of a Tetralone Intermediate

- A substituted naphthalene is subjected to a Birch reduction followed by acidic workup to yield the corresponding tetralone.

### Step 2: Grignard Reaction

- The tetralone is reacted with a suitable Grignard reagent (e.g., methylmagnesium bromide) to introduce the C11-methyl group.

### Step 3: Cyclization

- The resulting tertiary alcohol undergoes an acid-catalyzed cyclization to form the 2,6-methano-3-benzazocine ring system.

### Step 4: N-Demethylation (if necessary)

- If the nitrogen is methylated, it is demethylated using a reagent such as cyanogen bromide (von Braun reaction) or a chloroformate ester.

### Step 5: N-Alkylation with Cyclopropylmethyl Halide

- The secondary amine is alkylated with cyclopropylmethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield **volazocine**.

Purification: The final product is purified by column chromatography or recrystallization.

## Pharmacological Profile

Publicly available pharmacological data for **volazocine** is limited. The primary source of in vivo data comes from a 1980 study by Wentland et al., which used **volazocine** as a starting material for the synthesis of its 8-amino derivative.

## In Vivo Analgesic and Antagonist Activity

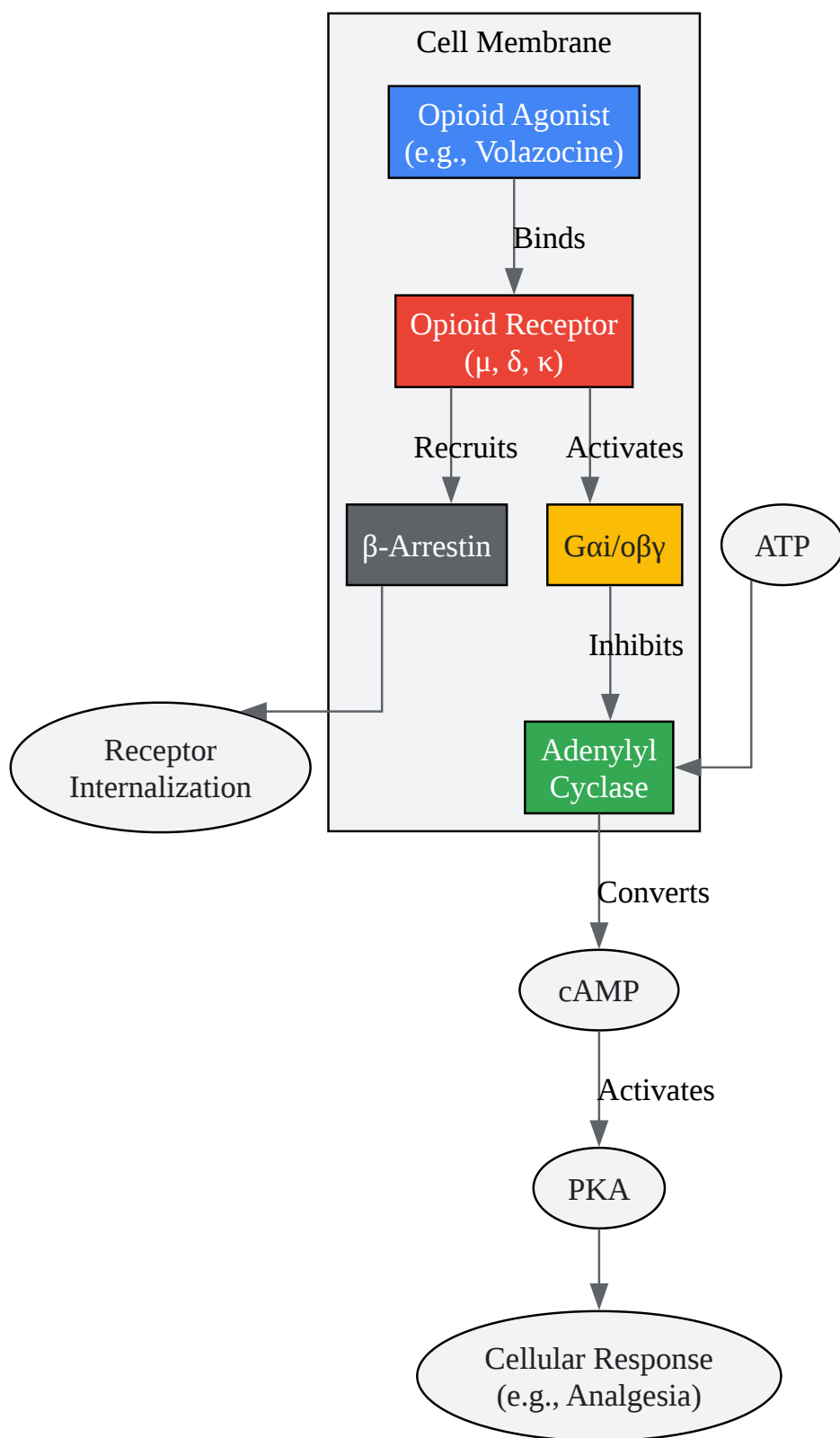
The known in vivo activities of **volazocine** are summarized in Table 2.

Assay	Species	Route	ED <sub>50</sub> (mg/kg)	Activity	Source
Mouse Hot Plate	Mouse	s.c.	1.8 (1.1-2.9)	Analgesic	<a href="#">[5]</a>
Mouse Tail-Flick	Mouse	s.c.	0.9 (0.5-1.6)	Analgesic	<a href="#">[5]</a>
Morphine Antagonism (Tail-Flick)	Mouse	s.c.	1.4 (0.8-2.5)	Antagonist	<a href="#">[5]</a>

These findings suggest that **volazocine** possesses both opioid agonist (analgesic) and antagonist properties, a profile characteristic of mixed agonist-antagonist opioids.

## Opioid Receptor Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through the G $\alpha$ i/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. They can also signal through the  $\beta$ -arrestin pathway, which is associated with receptor desensitization and internalization, as well as some of the adverse effects of opioids.



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Simplified diagram of opioid receptor signaling pathways.

# Experimental Protocols for Pharmacological Characterization

To facilitate further research on **volazocine**, this section provides detailed protocols for its in vitro pharmacological characterization.

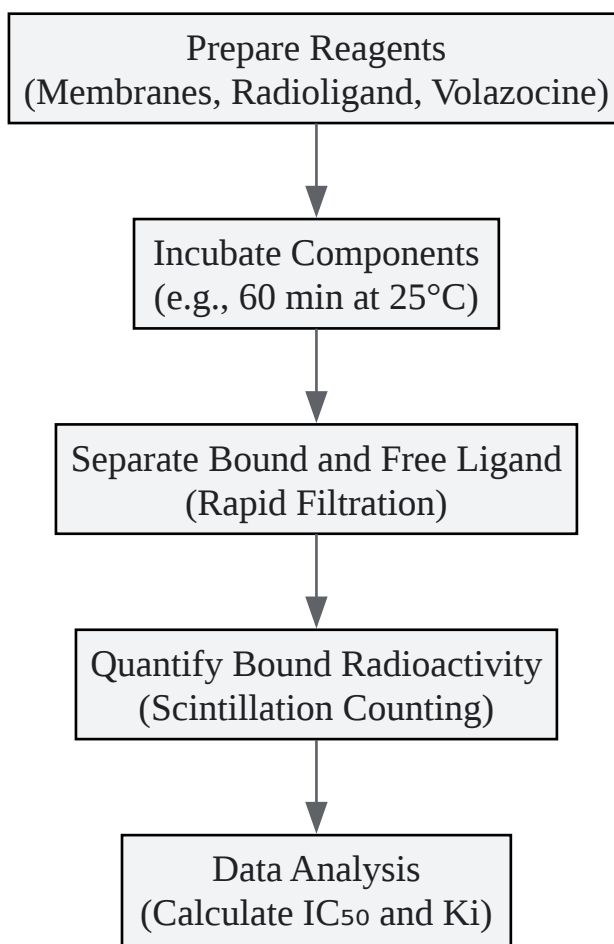
## Radioligand Binding Assays

These assays are used to determine the binding affinity ( $K_i$ ) of **volazocine** for the  $\mu$  (mu),  $\delta$  (delta), and  $\kappa$  (kappa) opioid receptors.

### 5.1.1 Materials

- Receptor Source: Commercially available cell membranes expressing human recombinant  $\mu$ ,  $\delta$ , or  $\kappa$  opioid receptors.
- Radioligands:
  - [ $^3\text{H}$ ]-DAMGO (for  $\mu$  receptors)
  - [ $^3\text{H}$ ]-Naltrindole (for  $\delta$  receptors)
  - [ $^3\text{H}$ ]-U69,593 (for  $\kappa$  receptors)
- Non-specific Binding Control: Naloxone (10  $\mu\text{M}$ )
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Test Compound: **Volazocine** dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared in assay buffer.

### 5.1.2 Assay Workflow



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A typical workflow for a radioligand binding assay.

### 5.1.3 Procedure

- In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its K<sub>d</sub>, and varying concentrations of **volazocine**.
- For total binding wells, add assay buffer instead of **volazocine**.
- For non-specific binding wells, add 10 μM naloxone.
- Incubate the plate with gentle agitation.
- Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding and determine the IC<sub>50</sub> value of **volazocine**. Convert the IC<sub>50</sub> to a K<sub>i</sub> value using the Cheng-Prusoff equation.

## [<sup>35</sup>S]GTPγS Binding Assay

This functional assay measures the ability of **volazocine** to activate G proteins coupled to the opioid receptors.

### 5.2.1 Materials

- Receptor Source: Cell membranes expressing the opioid receptor of interest.
- Radioligand: [<sup>35</sup>S]GTPγS
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4
- GDP: 10 μM
- Test Compound: **Volazocine**
- Reference Agonist: DAMGO (for μ), DPDPE (for δ), or U50,488 (for κ)

### 5.2.2 Procedure

- Pre-incubate cell membranes with **volazocine** or the reference agonist in the assay buffer containing GDP.
- Initiate the reaction by adding [<sup>35</sup>S]GTPγS.
- Incubate for a defined period at 30°C.
- Terminate the reaction by rapid filtration.
- Quantify the amount of [<sup>35</sup>S]GTPγS bound to the membranes by scintillation counting.



- Analyze the data to determine the EC<sub>50</sub> and Emax values for **volazocine** relative to the reference agonist.

## cAMP Inhibition Assay

This assay measures the functional consequence of G $\alpha$ i/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity.

### 5.3.1 Materials

- Cells: A cell line stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
- Forskolin: To stimulate adenylyl cyclase.
- IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
- cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen)
- Test Compound: **Volazocine**

### 5.3.2 Procedure

- Plate the cells in a suitable microplate and allow them to adhere.
- Pre-treat the cells with varying concentrations of **volazocine**.
- Stimulate the cells with forskolin (in the presence of IBMX) to induce cAMP production.
- Incubate for a specified time.
- Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
- Determine the IC<sub>50</sub> of **volazocine** for the inhibition of forskolin-stimulated cAMP accumulation.

## Structure-Activity Relationships

The pharmacological profile of benzomorphan derivatives is highly dependent on the nature of the substituent on the nitrogen atom and modifications to the aromatic ring. The N-cyclopropylmethyl group, as seen in **volazocine**, is often associated with mixed agonist-antagonist or partial agonist activity at opioid receptors. The lack of a phenolic hydroxyl group at the 8-position of the benzomorphan nucleus in **volazocine** is noteworthy, as this group is often crucial for high-affinity binding to opioid receptors in other opioid classes. However, in the benzomorphan series, potent activity can be retained without this hydroxyl group.

## Conclusion

**Volazocine** is a research chemical with a pharmacological profile that is not fully elucidated in the public domain. The available in vivo data suggests a mixed opioid agonist-antagonist character. This technical guide provides a foundation for researchers interested in further investigating the properties of **volazocine** by outlining its known characteristics and providing detailed protocols for its comprehensive in vitro pharmacological evaluation. Further studies are warranted to determine its binding affinities and functional activities at the  $\mu$ ,  $\delta$ , and  $\kappa$  opioid receptors to fully understand its mechanism of action and potential as a research tool or a lead compound for novel analgesic development.

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